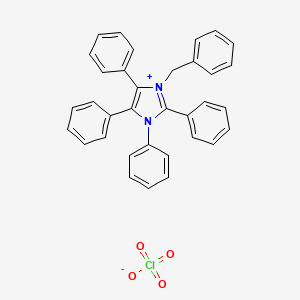

1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate

Description

Properties

IUPAC Name |

1-benzyl-2,3,4,5-tetraphenylimidazol-1-ium;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27N2.ClHO4/c1-6-16-27(17-7-1)26-35-32(28-18-8-2-9-19-28)33(29-20-10-3-11-21-29)36(31-24-14-5-15-25-31)34(35)30-22-12-4-13-23-30;2-1(3,4)5/h1-25H,26H2;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIGGOFJLAIASF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=C(N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazolium compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The imidazolium core allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions for these reactions include nickel catalysts, TBHP, and various alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted imidazolium derivatives and other heterocyclic compounds.

Scientific Research Applications

1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate involves its interaction with various molecular targets and pathways. The imidazolium core can interact with nucleophiles and electrophiles, facilitating various chemical reactions. The benzyl and phenyl groups enhance its stability and reactivity, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate:

2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium Trifluoromethanesulfonate (CAS 80254-14-4)

- Molecular Formula : C₃₀H₂₉F₃N₂O₃S

- Molecular Weight : 554.6231 g/mol

- Structural Features :

- Core: Pyridinium ring (six-membered, one nitrogen atom).

- Substituents: Triphenyl groups at C2, C4, C6; piperidin-4-ylmethyl group at N1.

- Counterion: Trifluoromethanesulfonate (CF₃SO₃⁻).

1-Benzyl-3-methyl-1H-imidazol-3-ium Chloride (CAS 36443-80-8)

- Molecular Formula : C₁₁H₁₃ClN₂

- Molecular Weight: Not explicitly provided, but estimated as ~216.69 g/mol.

- Structural Features :

- Core: Imidazolium ring.

- Substituents: Benzyl group at N1, methyl group at C3.

- Counterion: Chloride (Cl⁻).

- Comparison: Simpler substituents (methyl vs. tetraphenyl) reduce steric hindrance, likely increasing reactivity in coordination chemistry. The chloride counterion is smaller and more strongly coordinating than perchlorate, which may limit applications in non-aqueous systems .

General Trends in Imidazolium and Pyridinium Salts

Counterion Effects :

Counterion Size (Å) Coordination Strength Typical Applications ClO₄⁻ ~4.5 Weak Ionic liquids, electrolytes CF₃SO₃⁻ ~5.1 Moderate Catalysis, surfactants Cl⁻ ~3.6 Strong Aqueous-phase reactions Substituent Impact :

- Tetraphenyl groups in the target compound introduce significant steric bulk, which may stabilize charge-separated states or hinder nucleophilic attacks.

- Piperidine and benzyl groups in pyridinium analogs modulate lipophilicity and solubility .

Biological Activity

Chemical Characteristics

1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate is a complex organic compound with the molecular formula and a molecular weight of approximately 563.05 g/mol. This compound features an imidazolium core that is known for its reactivity and potential biological activity.

Synthesis and Preparation

The synthesis of 1-benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are critical for achieving high yields and purity, often requiring careful monitoring of temperature and pressure.

The biological activity of 1-benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate may be attributed to its ability to interact with various molecular targets. The imidazolium core can engage with nucleophiles and electrophiles, facilitating numerous biochemical reactions. This interaction can modulate enzyme activity and influence metabolic pathways, which may lead to therapeutic effects.

Research Findings

Recent studies have explored the potential pharmacological applications of this compound:

- Antimicrobial Properties : Research indicates that imidazolium compounds exhibit antimicrobial activity. The specific effects of 1-benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate on bacterial strains have yet to be fully elucidated but suggest a promising avenue for further investigation.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways.

- Neuroprotective Effects : Similar compounds have shown neuroprotective effects in models of neurodegenerative diseases. The potential neuroprotective activity of 1-benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate warrants further exploration.

Case Studies

Several case studies have been conducted to evaluate the biological effects of related compounds:

- A study on similar imidazole derivatives demonstrated their ability to inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in cancer cells.

- Another investigation highlighted the neuroprotective effects of imidazole derivatives against glutamate-induced neurotoxicity, suggesting a mechanism involving modulation of oxidative stress pathways.

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate?

Methodological Answer: The synthesis of imidazolium salts typically involves cyclocondensation of substituted aldehydes with ammonium acetate and benzylamine derivatives. Key variables include:

- Substituent selection : Electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings can stabilize the imidazolium core .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency .

- Perchlorate introduction : Counterion exchange (e.g., using NaClO₄) in methanol/water mixtures ensures high purity .

Q. Table 1: Example Reaction Conditions for Imidazolium Derivatives

| Substituent Position | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4,5-Triphenyl | Benzaldehyde, NH₄OAc | Ethanol | Reflux (78°C) | 75–80 | |

| 2-Chlorophenyl | 2-Cl-Benzaldehyde | DMF | 90 | 68 |

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A multi-technique approach is recommended:

Q. Table 2: Key Spectral Signatures

| Technique | Observed Feature | Structural Insight |

|---|---|---|

| ¹H NMR | δ 7.2–7.8 ppm (multiplet) | Aromatic protons of tetraphenyl groups |

| IR | 1560 cm⁻¹ (C=N stretch) | Imidazolium ring stabilization |

Q. What safety protocols are critical when handling perchlorate salts?

Methodological Answer: Perchlorates are explosive under friction or heat. Mitigation strategies include:

- Lab-scale synthesis : Use <100 mg batches to minimize detonation risks .

- Storage : Keep in sealed containers at 2–8°C, away from organic solvents .

- Training : Mandatory safety exams (100% pass rate) for handling reactive salts .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the design of imidazolium-based reactions?

Methodological Answer: The ICReDD framework integrates computational and experimental workflows:

Reaction path search : Use density functional theory (DFT) to model transition states and intermediates .

Data-driven optimization : Machine learning identifies correlations between substituent electronic parameters and reaction yields .

Feedback loops : Experimental NMR/UV-Vis data refine computational models iteratively .

Q. Table 3: Computational vs. Experimental Activation Energies

| Method | ΔG‡ (kcal/mol) | Deviation (%) |

|---|---|---|

| DFT (B3LYP/6-31G*) | 22.3 | 3.5 |

| Experimental (kinetics) | 23.1 | – |

Q. How do researchers resolve contradictions between theoretical predictions and experimental data for this compound?

Methodological Answer: Contradictions often arise from solvent effects or unaccounted intermediates. Steps to reconcile discrepancies:

Solvent modeling : Include implicit solvent models (e.g., COSMO) in DFT calculations .

In-situ monitoring : Use Raman spectroscopy to detect transient intermediates .

Sensitivity analysis : Vary computational parameters (e.g., basis sets) to assess robustness .

Q. What reactor designs are optimal for scaling up imidazolium perchlorate synthesis?

Methodological Answer: Microreactors or flow chemistry systems improve safety and yield:

Q. How can this compound be applied in materials science (e.g., ionic liquids or catalysts)?

Methodological Answer: The tetraphenylimidazolium core offers tunable properties:

- Ionic liquids : Blend with bis(trifluoromethanesulfonyl)imide for high thermal stability .

- Catalysis : Coordinate with Pd(0) for Suzuki-Miyaura coupling (test via TON/TOF analysis) .

Q. Table 4: Thermal Stability of Derived Ionic Liquids

| Anion | Decomposition Temp. (°C) | Conductivity (S/cm) |

|---|---|---|

| ClO₄⁻ | 220 | 1.2 × 10⁻³ |

| NTf₂⁻ | 320 | 4.5 × 10⁻³ |

Q. What strategies validate the electrochemical stability of imidazolium perchlorate in energy storage applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.